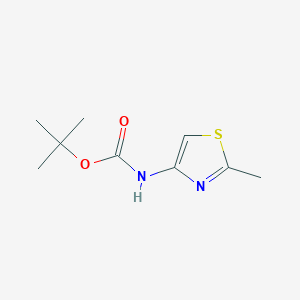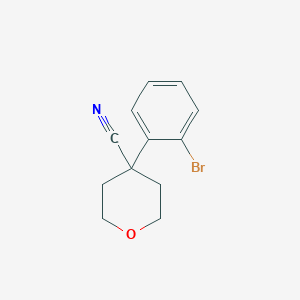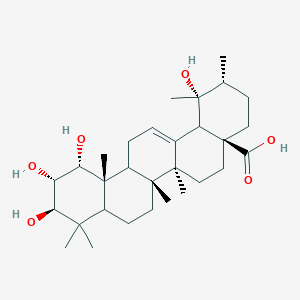
tert-Butyl (2-methylthiazol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl (2-methylthiazol-4-yl)carbamate” is a chemical compound with the molecular formula C9H14N2O2S . It is also known by other synonyms such as “4-(Boc-amino)-2-methylthiazole”, “tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate”, and "Carbamic acid, N-(2-methyl-4-thiazolyl)-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C9H14N2O2S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13) . This code provides a unique representation of the compound’s molecular structure.
科学的研究の応用
1. Molecular Structure and Hydrogen Bonds
Tert-Butyl (2-methylthiazol-4-yl)carbamate has been a subject of interest in studies examining its molecular structure and interactions. For example, Das et al. (2016) explored the structure of tert-butyl carbamate derivatives, focusing on their molecular environments and how they form three-dimensional architectures through hydrogen bonds (Das et al., 2016).
2. Synthesis and Antimicrobial Activity
The compound has also been studied for its potential in synthesizing various derivatives with antimicrobial properties. Ghoneim and Mohamed (2013) investigated the synthesis of oxadiazoles-thione and triazoles derivatives from tert-butyl carbazate, demonstrating its role in creating compounds with biological activity (Ghoneim & Mohamed, 2013).
3. Catalysis and Chemical Reactions
Its application in catalysis and facilitating chemical reactions has been explored. Pušavec et al. (2014) studied the Cu(I)-catalyzed [3+2] cycloadditions involving this compound, demonstrating its utility in regio- and stereo-selective cycloadditions (Pušavec et al., 2014).
4. Epoxidation and Synthetic Applications
In synthetic chemistry, this compound plays a crucial role. Qiu, Xia, and Sun (2019) reported its use in the efficient catalytic epoxidation for synthesizing important intermediates of pharmaceutical compounds (Qiu, Xia, & Sun, 2019).
5. Precursors in Chemical Synthesis
Its role as a precursor in the evolution of stable chemical compounds has also been documented. Alker, Harwood, and Williams (1997) described its use in generating azomethine ylids under mild conditions, highlighting its efficiency and the possibility of using milder conditions in chemical synthesis (Alker, Harwood, & Williams, 1997).
特性
IUPAC Name |
tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-10-7(5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHAYYMOHDJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2775941.png)
![N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2775942.png)
![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)

![2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2775948.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)

![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)
![N-benzyl-1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B2775955.png)
![4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B2775958.png)
![(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2775959.png)
![3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2775960.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2775963.png)
